molecular formula C12H21NO4 B2760979 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1779745-51-5

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B2760979
CAS No.: 1779745-51-5
M. Wt: 243.303
InChI Key: AOJXKOSBUVHAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers: is an organic compound that features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

    trans-3-(Boc-amino)cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclobutane ring, offering different steric and electronic properties.

    trans-3-(Boc-amino)-2,2-dimethylcyclopropane-carboxylic acid: The cyclopropane ring in this compound introduces additional ring strain, affecting its reactivity and stability.

Uniqueness: The uniqueness of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers lies in its cyclobutane ring, which provides a balance between ring strain and stability. This structural feature, combined with the Boc-protected amino group and carboxylic acid group, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.